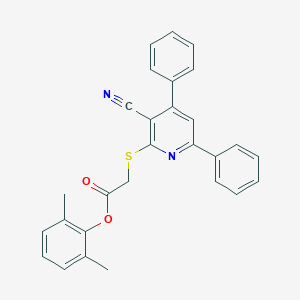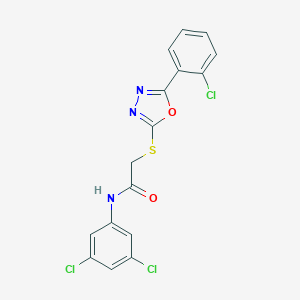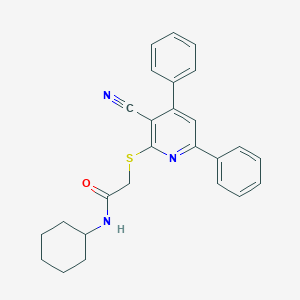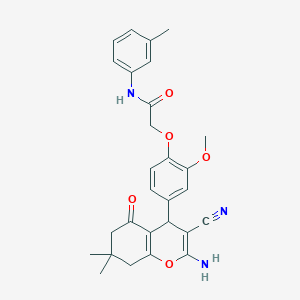![molecular formula C20H17N3O4S B409126 8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE](/img/structure/B409126.png)
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a thiadiazole ring fused with a chromen-2-one structure, along with ethoxy and methoxy substituents. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the thiadiazole ring: The chromen-2-one derivative is then reacted with thiosemicarbazide to form the thiadiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Chromen-2-one derivatives: Compounds with the chromen-2-one core structure, often used in medicinal chemistry.
Uniqueness
8-ETHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is unique due to the combination of the chromen-2-one and thiadiazole rings, along with the specific ethoxy and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O4S |
|---|---|
Molecular Weight |
395.4g/mol |
IUPAC Name |
8-ethoxy-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C20H17N3O4S/c1-3-26-16-6-4-5-12-11-15(19(24)27-17(12)16)18-22-23-20(28-18)21-13-7-9-14(25-2)10-8-13/h4-11H,3H2,1-2H3,(H,21,23) |
InChI Key |
WPMXQIQSBOBYSA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B409044.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![3-Cyclopentyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B409048.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)
![4-Chloro-2-{4-[2-(methyloxy)phenyl]-6-phenylpyridin-2-yl}phenol](/img/structure/B409052.png)
methyl]naphthalen-2-yl (phenyloxy)acetate](/img/structure/B409058.png)


![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B409062.png)

![2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B409064.png)
![N'-[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-3-bromobenzohydrazide](/img/structure/B409065.png)

